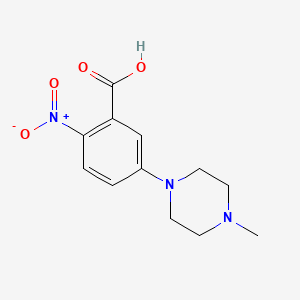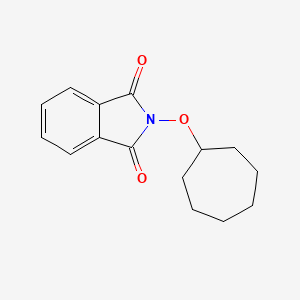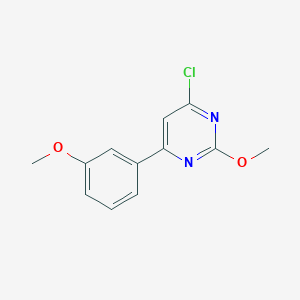![molecular formula C7H3F3N2O B8632095 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8632095.png)
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Descripción general
Descripción
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[2,3-B]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .
Aplicaciones Científicas De Investigación
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. Pathways such as the inhibition of kinase activity or disruption of protein-protein interactions are commonly involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Fluorinated heterocycles: Compounds like 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are part of a broader class of fluorinated heterocycles known for their enhanced stability and bioactivity.
Uniqueness
The presence of three fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C7H3F3N2O |
|---|---|
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
3,3,5-trifluoro-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H3F3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) |
Clave InChI |
LVARHHCPFKBPPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

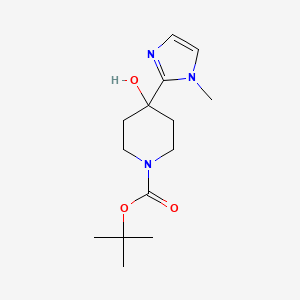
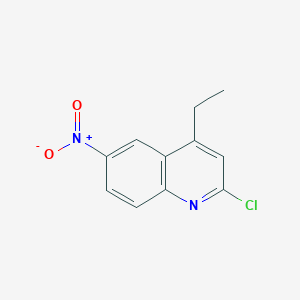
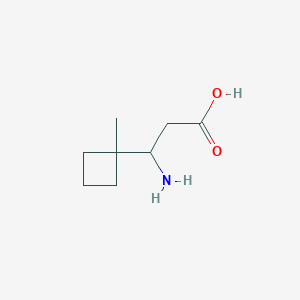
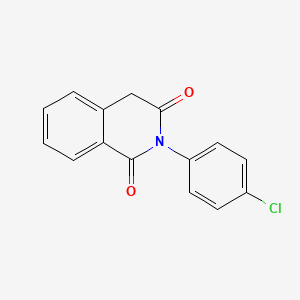
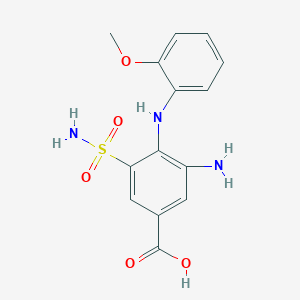

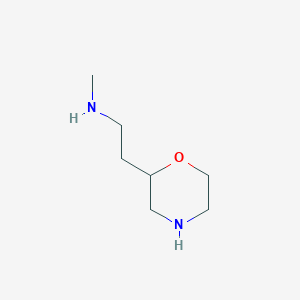
![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)
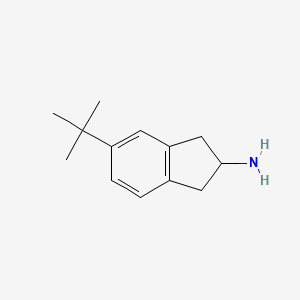
![(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8632079.png)
